Bienvenue dans la boutique en ligne BenchChem!

Triethyl borate

Lithium-ion battery electrolyte additive self-discharge suppression

Triethyl borate (TEB) outperforms trimethyl and tripropyl analogs as an electrolyte additive in 4.8 V LRO Li-ion cathodes, forming a B–O/B–F-rich CEI that suppresses self-discharge better than TPB. For CVD boron-doped diamond, TEB's oxygen ligands enable single-step growth of 2.9% B-doped monocrystalline films (~8 µm) with in-situ defect etching—no process interruption. In boronic acid synthesis, TEB provides 85% yield, a cost-effective balance between trimethyl borate (65%) and triisopropyl borate (91%). Select TEB for its optimal alkyl chain length, volatility, and Lewis acidity (AN=17).

Molecular Formula C6H15BO3
Molecular Weight 145.99 g/mol
CAS No. 150-46-9
Cat. No. B095027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl borate
CAS150-46-9
Molecular FormulaC6H15BO3
Molecular Weight145.99 g/mol
Structural Identifiers
SMILESB(OCC)(OCC)OCC
InChIInChI=1S/C6H15BO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3
InChIKeyAJSTXXYNEIHPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethyl Borate (CAS 150-46-9): Baseline Properties and Procurement Considerations for Borate Ester Selection


Triethyl borate (TEB; CAS 150-46-9) is a borate ester with the formula B(OCH₂CH₃)₃, a colorless liquid at room temperature with a boiling point of 117–118 °C, density of 0.858 g/mL (25 °C), and flash point of 11 °C . It is synthesized via esterification of boric acid with ethanol . TEB is a weak Lewis acid (Acceptor Number = 17 by the Gutmann–Beckett method) and hydrolyzes readily in the presence of water . While it shares the borate ester class with analogs such as trimethyl borate (TMB) and tripropyl borate (TPB), its specific physicochemical profile—including intermediate alkyl chain length, volatility, and thermal decomposition behavior—directly influences its functional performance in catalytic, electrochemical, and materials synthesis applications, as quantified in the comparative evidence below.

Why Generic Substitution Fails: Differential Performance of Triethyl Borate vs. Other Borate Esters in Key Technical Applications


Borate esters are not functionally interchangeable despite their shared B(OR)₃ core. Variations in alkyl chain length significantly alter Lewis acidity, hydrolytic stability, volatility, and steric bulk . For instance, trimethyl borate (TMB) and tripropyl borate (TPB) exhibit markedly different behavior as electrolyte additives in high-voltage lithium-ion batteries . Similarly, in semiconductor deposition processes, TMB and TEB produce divergent film compositions due to differences in chemisorption and ligand elimination . In organic synthesis, the yield of boronic acid formation varies with the borate reagent employed . Therefore, selecting a specific borate ester such as TEB must be driven by application-specific, quantitative performance metrics rather than generic class membership. The following evidence items provide the comparative data required for informed scientific selection and procurement.

Quantitative Differentiation of Triethyl Borate: Head-to-Head Comparative Data for Evidence-Based Procurement


Superior Self-Discharge Suppression in 4.8 V Lithium-Ion Batteries: TEB vs. TPB Electrolyte Additive Comparison

In a direct comparative study of electrolyte additives for 4.8 V layered lithium-rich oxide (LRO) cathodes, triethyl borate (TEB) demonstrated superior self-discharge suppression compared to tripropyl borate (TPB) . The study found that the protective film formed by TEB contained a greater abundance of B–O and B–F bond species, which more effectively prevented electrolyte decomposition and protected the LRO cathode structure .

Lithium-ion battery electrolyte additive self-discharge suppression

Enabling Simultaneous Boron Doping and In‑Situ Etching in CVD Diamond Growth: Unique Oxygen-Mediated Process Advantage

In chemical vapor deposition (CVD) of boron-doped diamond films, the use of triethyl borate (TEB) as the boron source uniquely enables simultaneous deposition and in‑situ surface etching, a capability not present with oxygen-free boron precursors such as diborane (B₂H₆) . The oxygen atoms within the TEB molecule facilitate etching of diamond polycrystals during growth, eliminating the need for process interruption . This resulted in the deposition of highly boron-doped monocrystalline diamond layers approximately 8 μm thick with a boron content of 2.9% .

CVD diamond boron doping semiconductor materials

Contrasting Behavior in Atomic Layer Deposition (ALD): TEB Fails to Incorporate Boron, While TMB Enables Doping but with Complex Surface Inhibition

A comparative ALD study using O₂ plasma examined trimethyl borate (TMB) and triethyl borate (TEB) as precursors for boron-containing films . A critical finding was that films grown from TEB contained no detectable boron, indicating a fundamental failure of TEB to serve as a viable boron precursor under these ALD conditions . In contrast, TMB did enable boron incorporation but exhibited rapid surface inhibition, necessitating a mixed-process with trimethyl aluminum (TMA) to maintain growth .

Atomic layer deposition boron doping thin films

Intermediate Yield in Boronic Acid Synthesis: TEB (85%) Positioned Between TMB (65%) and TiPB (91%)

In the synthesis of bromobenzene boronic acid via lithium-halogen exchange followed by quenching with a borate ester, triethyl borate (TEB) achieved a reported yield of 85% . This places its performance between trimethyl borate (TMB) at 65% and triisopropyl borate (TiPB) at 91% under comparable conditions .

Boronic acid synthesis Suzuki-Miyaura coupling yield comparison

Optimal Application Scenarios for Triethyl Borate: Use Cases Directly Supported by Comparative Performance Evidence


High-Voltage Lithium-Ion Battery Electrolyte Additive for Enhanced Calendar Life

TEB is the preferred borate ester additive for suppressing self-discharge in 4.8 V layered lithium-rich oxide (LRO) cathodes. Its superior performance over tripropyl borate (TPB) in forming a protective B–O/B–F-rich film directly translates to extended battery shelf life and improved energy retention in high-voltage energy storage systems .

CVD Synthesis of Defect-Free, Highly Boron-Doped Monocrystalline Diamond Layers

TEB is uniquely suited for chemical vapor deposition (CVD) of boron-doped diamond films where simultaneous in‑situ etching of polycrystalline defects is required. The oxygen atoms in TEB eliminate the need for process interruption, enabling the growth of high-quality, 2.9% boron-doped monocrystalline diamond layers approximately 8 μm thick .

Boronic Acid Intermediate Synthesis Where Cost-Effective Moderate Yield is Preferred

In the synthesis of boronic acid intermediates via organolithium quenching, TEB provides an 85% yield, positioning it as a practical alternative to the more expensive and bulkier triisopropyl borate (91% yield) or the less efficient trimethyl borate (65% yield). This makes TEB a viable option for academic and industrial settings where a balance of yield and reagent cost is prioritized .

Quote Request

Request a Quote for Triethyl borate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.